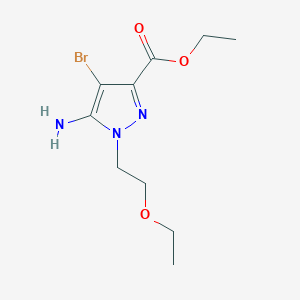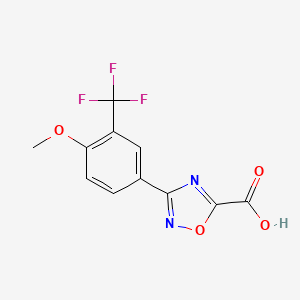
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with amino, bromo, ethoxyethyl, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and subsequent esterification to form the carboxylate ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.
Esterification and Hydrolysis: Formation of carboxylic acids or different esters.
Applications De Recherche Scientifique
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-amino-4-bromo-1-(2-methoxyethyl)pyrazole-3-carboxylate: Similar structure but with a methoxyethyl group instead of ethoxyethyl.
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-acetate: Similar structure but with an acetate group instead of carboxylate.
Uniqueness
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both amino and bromo groups allows for diverse chemical modifications, while the ethoxyethyl and carboxylate groups enhance its solubility and reactivity. This unique combination of properties makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16BrN3O3 |
|---|---|
Poids moléculaire |
306.16 g/mol |
Nom IUPAC |
ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16BrN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |
Clé InChI |
OSGBOLSSAMDWNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C(=C(C(=N1)C(=O)OCC)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)






![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)




